molecular formula C7H4FN3O2 B3201683 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 1020034-62-1

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No. B3201683
CAS RN: 1020034-62-1
M. Wt: 181.12 g/mol
InChI Key: HAEUFSBYBPUPOK-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid (FIPI) is a small molecule inhibitor that has been developed to target phospholipase D (PLD) enzymes. PLD is a key enzyme in the regulation of cellular signaling pathways and is involved in a variety of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. FIPI has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid targets PLD enzymes by binding to the catalytic site and inhibiting their activity. PLD enzymes are involved in the production of phosphatidic acid (PA), which is a key signaling molecule in cellular processes. By inhibiting PLD activity, this compound reduces the production of PA and disrupts cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. In models of inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound protects against oxidative stress and reduces the expression of inflammatory markers.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid in lab experiments is its specificity for PLD enzymes. This allows researchers to study the role of PLD in cellular processes and disease progression. However, one limitation is that this compound may have off-target effects on other enzymes or signaling pathways. Additionally, this compound may have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid. One area of interest is the development of more potent and selective PLD inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Additionally, this compound may have potential as a therapeutic agent in other diseases such as diabetes and cardiovascular disease, which warrant further investigation.

Scientific Research Applications

7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Inflammation is a key component of many diseases, and this compound has been shown to reduce inflammation in models of arthritis and colitis. In neurodegenerative diseases, this compound has been shown to protect against neurotoxicity and improve cognitive function in animal models.

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-11-3-4(6(12)13)9-7(11)10-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEUFSBYBPUPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226524
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020034-62-1
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020034-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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